![molecular formula C22H24N2O6 B2549314 Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate CAS No. 1291842-44-8](/img/structure/B2549314.png)
Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of a pyrazole-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate includes a condensation step followed by a reduction process . These methods could potentially be adapted for the synthesis of Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate.
Molecular Structure Analysis
The molecular structure of compounds is typically characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Theoretical calculations, such as Density Functional Theory (DFT), are also used to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the potential chemical reactions of Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate. For example, the transformation of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate into polysubstituted pyrroles and the preparation of various heterocyclic systems from alkyl (Z)-2-[(E)-2-ethoxycarbonyl-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates demonstrate the versatility of these compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The experimental and theoretical vibrational spectra provide information about the stability and reactivity of the molecule . The molecular electrostatic potential maps and thermodynamic parameters can also be calculated to predict the behavior of the compound under different conditions .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is synthesized using various methods. For instance, Czajgucki, Sowiński, and Andruszkiewicz (2003) described the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are useful in the synthesis of edeine analogs, a process that might involve similar compounds (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Characterization and Spectroscopic Studies : İ. Koca and colleagues (2014) conducted spectroscopic and theoretical studies on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, a compound related to the synthesis of Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate. They used various spectroscopic techniques, including IR, Raman, NMR, and X-ray diffraction methods for characterization (Koca et al., 2014).
Applications in Heterocyclic System Synthesis
- Heterocyclic Compound Synthesis : Selič, Grdadolnik, and Stanovnik (1997) demonstrated the use of similar compounds in the preparation of heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This indicates the potential of Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate in synthesizing complex heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Pharmacological Studies
- Antimicrobial Agent Synthesis : Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines, which have potential as antimicrobial agents. The process involves compounds related to Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, suggesting its applicability in developing antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Other Notable Applications
Nootropic Agents : Valenta, Urban, Taimr, and Polívka (1994) investigated the synthesis of compounds that could be used as nootropic agents, indicating the broader applicability of compounds structurally related to Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate in neuropharmacology (Valenta, Urban, Taimr, & Polívka, 1994).
Carbon Dioxide Detection : Wang et al. (2015) developed novel fluorescent probes for detecting low levels of carbon dioxide. These probes are based on a structure similar to Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, showcasing its potential in environmental monitoring applications (Wang et al., 2015).
Safety And Hazards
The safety and hazards associated with EDPB are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures. For specific safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .
properties
IUPAC Name |
ethyl 3-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-4-30-22(27)14-6-5-7-16(10-14)23-21(26)15-11-20(25)24(13-15)17-8-9-18(28-2)19(12-17)29-3/h5-10,12,15H,4,11,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIKYUBZAOZRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate |
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